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Compound of Interest

Compound Name: Mortatarin F

Cat. No.: B12381590 Get Quote

A Note on the Compound Name: The term "Mortatarin F" did not yield relevant results in

scientific literature. Based on the context of in vivo studies in biomedical research, it is highly

probable that this is a misspelling of Methotrexate, a widely studied antimetabolite and anti-

inflammatory agent. The following application notes and protocols are therefore provided for

Methotrexate (MTX).

Introduction
Methotrexate is a folate derivative that functions as a potent inhibitor of dihydrofolate reductase

(DHFR), an enzyme critical for the synthesis of nucleotides.[1][2][3][4][5] By impeding DNA and

RNA synthesis, MTX effectively halts the proliferation of rapidly dividing cells, making it a

cornerstone in cancer chemotherapy.[2][4][5] At lower doses, it exhibits significant anti-

inflammatory and immunosuppressive properties, rendering it a first-line treatment for

autoimmune diseases such as rheumatoid arthritis.[1][6][7] The anti-inflammatory effects are

largely attributed to the promotion of adenosine release, which in turn suppresses inflammatory

responses.[2][6][8][9]

These application notes provide a comprehensive overview of the use of Methotrexate in in

vivo research, with a focus on dosage, experimental protocols, and the underlying signaling

pathways.
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The dosage of Methotrexate for in vivo studies can vary significantly depending on the animal

model, the disease under investigation, and the intended therapeutic effect (e.g., anticancer vs.

anti-inflammatory). The following tables summarize reported dosages from various preclinical

studies.

Table 1: Methotrexate Dosage in Murine Models

Animal
Model

Disease/Ind
ication

Dosage
Route of
Administrat
ion

Study
Duration

Reference

C57BL/6,

DBA/2, C3H

Mice

Chronic

Toxicity
0.25-2 mg/kg

Intraperitonea

l (daily,

5x/week)

12-18 months [10][11]

C57BL/6,

DBA/2, C3H

Mice

Acute/Subac

ute Toxicity
3-6 mg/kg

Intraperitonea

l (daily,

5x/week)

Until early

death
[10][11]

(C57B1/6 X

DBA/2)F1

Mice

Immunomodu

lation

0.5 mg

(single dose)

Intraperitonea

l

5 days post-

injection
[12]

Mice

Pharmacokin

etics/Toxicod

ynamics

2.5-1000

mg/kg

Intraperitonea

l (bolus or

infusion)

24, 72, and

168 hours
[13]

C57BL/6J

Mice

Enterochrom

affin Cell

Hyperplasia

200 mg/kg

(Day 0), 100

mg/kg (Day

1)

Intraperitonea

l
48 hours [14]

Collagen-

Induced

Arthritis Mice

Rheumatoid

Arthritis

2, 10, 20, 50

mg/kg

Subcutaneou

s (weekly)
6 doses [15]

4T1 Breast

Cancer-

Bearing

BALB/c Mice

Cancer
120 mg/kg

(single dose)
Intravenous 18 days [16]
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Table 2: Methotrexate Dosage in Rat Models

Animal
Model

Disease/Ind
ication

Dosage
Route of
Administrat
ion

Study
Duration

Reference

Wistar Rats
Subacute

Toxicity

0.062, 0.125,

0.250 mg/kg

Oral Gavage

(daily)
28 days [17]

Wistar Rats
Pharmacokin

etics

10, 50, 250,

1000 mg/kg

Intravenous

(short-term

infusion)

Not specified [18][19]

Wistar Rats

Drug

Interaction/To

xicity

500, 1000

mg/kg
Intravenous 8 hours [20]

Wistar Rats Toxicity Study 2 mg/kg
Intraperitonea

l
6 weeks [21]

Rats

Pharmacokin

etics/Lymphat

ic Delivery

5 mg/kg
Oral or

Intravenous
Not specified [22]

Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Effects of
Methotrexate in a Collagen-Induced Arthritis (CIA)
Mouse Model
This protocol is adapted from studies investigating the efficacy of MTX in a preclinical model of

rheumatoid arthritis.[15]

1. Animal Model:

DBA/1 mice, 8-10 weeks old.

2. Induction of Arthritis:
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Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and administer
as an intradermal injection at the base of the tail.
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete
Freund's Adjuvant (IFA).

3. Methotrexate Administration:

Vehicle: Sterile saline.
Dosage: Prepare solutions for subcutaneous administration at 2, 10, and 20 mg/kg.
Administration: Begin treatment upon the first signs of arthritis (typically around day 21-28).
Administer MTX subcutaneously once weekly for 4-6 weeks.

4. Monitoring and Endpoints:

Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw based on the
severity of swelling and erythema.
Paw Swelling: Measure paw thickness using a caliper at regular intervals.
Histopathology: At the end of the study, collect joints for histological analysis of inflammation,
cartilage damage, and bone erosion.
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g.,
TNF-α, IL-6) and anti-collagen antibodies.

Protocol 2: Assessment of Antitumor Efficacy of
Methotrexate in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anticancer effects of MTX.

1. Animal Model:

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

2. Tumor Cell Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1
mixture of serum-free media and Matrigel) into the flank of each mouse.

3. Methotrexate Administration:

Vehicle: Phosphate-buffered saline (PBS) or sterile saline.
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Dosage: Prepare a solution for intravenous or intraperitoneal injection. A dosage of 120
mg/kg can be used as a starting point, but this may need to be optimized based on the tumor
model and toxicity.[16]
Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into
treatment and control groups. Administer MTX according to the desired schedule (e.g., once
or twice weekly).

4. Monitoring and Endpoints:

Tumor Growth: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor
volume.
Body Weight: Monitor body weight as an indicator of toxicity.
Survival Analysis: Record the survival of mice in each group.
Tumor Analysis: At the end of the study, excise tumors for weight measurement,
histopathology, and molecular analysis (e.g., proliferation markers, apoptosis).

Signaling Pathways and Mechanisms of Action
Primary Anticancer Mechanism: Inhibition of
Dihydrofolate Reductase (DHFR)
The primary mechanism of action of Methotrexate in cancer is the competitive inhibition of

DHFR.[3][4][5] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key

cofactor in the synthesis of purines and thymidylate, which are essential building blocks for

DNA and RNA.[3][4][5] By blocking this pathway, MTX depletes the intracellular pool of these

precursors, leading to the arrest of cell proliferation and induction of apoptosis in rapidly

dividing cancer cells.[5][23]
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Caption: Methotrexate's inhibition of DHFR.

Primary Anti-inflammatory Mechanism: Adenosine
Signaling
In the context of autoimmune diseases, the anti-inflammatory effects of Methotrexate are

largely mediated by the promotion of extracellular adenosine.[2][8][9] MTX leads to the

intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in

turn inhibits adenosine deaminase, an enzyme that breaks down adenosine.[1] This results in

increased extracellular levels of adenosine, which then binds to its receptors (e.g., A2A) on

immune cells, leading to the suppression of inflammatory pathways.[2][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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